molecular formula C13H17N B083882 Benzenamine, N-1-cyclohexen-1-yl-N-methyl- CAS No. 10468-26-5

Benzenamine, N-1-cyclohexen-1-yl-N-methyl-

Cat. No. B083882
CAS RN: 10468-26-5
M. Wt: 187.28 g/mol
InChI Key: GNROSMHJEUZVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-1-cyclohexen-1-yl-N-methyl- is a chemical compound that is commonly known as N-methylcyclohex-2-enylamine. This compound is widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of N-methylcyclohex-2-enylamine is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways and cellular processes. For example, N-methylcyclohex-2-enylamine has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant effects. Additionally, N-methylcyclohex-2-enylamine has been shown to modulate the expression of various genes involved in inflammation and immune response, which may contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

N-methylcyclohex-2-enylamine has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Additionally, N-methylcyclohex-2-enylamine has been shown to have antioxidant and anti-inflammatory effects, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-methylcyclohex-2-enylamine in lab experiments is its unique properties and potential applications in various fields of science. Additionally, N-methylcyclohex-2-enylamine is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using N-methylcyclohex-2-enylamine in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of N-methylcyclohex-2-enylamine. For example, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields of science. Additionally, further studies are needed to investigate the potential toxicity and side effects of N-methylcyclohex-2-enylamine, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of new and improved synthesis methods for N-methylcyclohex-2-enylamine, which may enable its use in a wider range of applications.

Synthesis Methods

The synthesis of N-methylcyclohex-2-enylamine involves the reaction of cyclohex-2-en-1-one with methylamine in the presence of a catalyst such as lithium aluminum hydride. The reaction proceeds through a nucleophilic addition of methylamine to the carbonyl group of cyclohex-2-en-1-one, followed by reduction of the resulting imine intermediate to form N-methylcyclohex-2-enylamine.

Scientific Research Applications

N-methylcyclohex-2-enylamine has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, N-methylcyclohex-2-enylamine has been shown to have antioxidant and anti-inflammatory effects, which may have potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

10468-26-5

Product Name

Benzenamine, N-1-cyclohexen-1-yl-N-methyl-

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-(cyclohexen-1-yl)-N-methylaniline

InChI

InChI=1S/C13H17N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-10H,3,6-7,11H2,1H3

InChI Key

GNROSMHJEUZVFQ-UHFFFAOYSA-N

SMILES

CN(C1=CCCCC1)C2=CC=CC=C2

Canonical SMILES

CN(C1=CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.